
3-Fluoro-4-methoxyphenylacetic acid
Overview
Description
3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, attached to an acetic acid moiety. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to its electron-withdrawing and electron-donating substituents, which influence reactivity and stability .
Key Physicochemical Properties (Calculated Data):
Property | Value | Unit | Source |
---|---|---|---|
ΔfG° (Gibbs energy) | -447.50 | kJ/mol | Joback Calculated |
ΔfH°gas (Enthalpy) | -608.64 | kJ/mol | Joback Calculated |
logPoct/wat (Log P) | 1.461 | - | Crippen Calculated |
Tboil (Boiling Point) | 609.70 | K (336.55°C) | Joback Calculated |
Tc (Critical Temp.) | 804.10 | K (530.95°C) | Joback Calculated |
These properties suggest moderate hydrophobicity and thermal stability, making it suitable for reactions under elevated temperatures .
Preparation Methods
3-Fluoro-4-methoxyphenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoro-4-methoxyphenylacetonitrile with potassium hydroxide in ethanol and water. The reaction mixture is heated, and after the distillation of ethanol, the residue is diluted with water, filtered, and acidified to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
3-Fluoro-4-methoxyphenylacetic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Oxidation : This compound can be oxidized to yield corresponding carboxylic acids or ketones.
- Reduction : It can undergo reduction reactions to form alcohols or other reduced derivatives.
- Substitution Reactions : The fluorine and methoxy groups can engage in nucleophilic substitution reactions, facilitating the formation of different derivatives.
These reactions are essential for developing pharmaceuticals and other fine chemicals, highlighting the compound's significance in synthetic organic chemistry.
Biochemical Research
Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways. Notably, it has been shown to affect:
- Metabolic Pathways : The compound modulates enzyme activity by binding to active sites, which can alter metabolic processes within cells.
- Cell Signaling Pathways : Its influence on gene expression can lead to significant changes in cellular metabolism, making it a candidate for studies on metabolic regulation .
Medicinal Chemistry
Potential Therapeutic Applications
The ongoing research into the therapeutic effects of this compound suggests its potential utility in medicine. Investigations are focusing on:
- Drug Development : Its unique properties may lead to the development of novel therapeutic agents targeting specific diseases.
- Pharmacological Studies : Understanding how this compound interacts with biological targets could provide insights into new treatment modalities for metabolic disorders .
Industrial Applications
Pharmaceutical Production
In industrial settings, this compound is utilized in the production of various pharmaceuticals and fine chemicals. Its role as a reagent in chemical synthesis is critical for manufacturing processes that require precise chemical transformations .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Analogues
4-Fluoro-3-methoxyphenylacetic Acid (CAS 946713-86-6)
- Molecular Formula : C₁₀H₁₁FO₄
- Molecular Weight : 214.18 g/mol .
- Key Differences : The fluorine and methoxy groups are transposed (4-F vs. 3-F), altering electronic effects. This compound has a higher logP (1.82 vs. 1.461), indicating increased lipophilicity .
2-Fluoro-4-methoxyphenylacetic Acid (CAS 883531-28-0)
2-Fluoro-6-methoxyphenylacetic Acid (CAS 16775-62)
Thermodynamic and Reactivity Comparison
*Estimated based on structural similarity.
Commercial Availability and Pricing
Biological Activity
3-Fluoro-4-methoxyphenylacetic acid (CAS No. 452-14-2) is an organic compound with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol. This compound has garnered attention in biochemical research due to its potential interactions within biological systems, particularly in enzyme modulation and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.
This compound primarily acts as a chemical synthesis reagent but has been shown to interact with various enzymes and proteins, influencing their activity and stability. The compound's mechanism involves:
- Enzyme Interaction : It binds to active sites on enzymes, potentially leading to inhibition or activation of enzymatic functions.
- Gene Expression Modulation : The compound may alter the expression of genes associated with metabolic processes, impacting cellular metabolism and function.
The biochemical properties of this compound suggest significant roles in various metabolic pathways:
Property | Description |
---|---|
Molecular Weight | 184.16 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under controlled conditions; sensitive to temperature variations |
Cellular Effects
Research indicates that this compound influences cellular functions through several pathways:
- Cell Signaling : Alters signaling pathways that regulate cell growth and metabolism.
- Metabolic Impact : Affects the metabolism of carbohydrates and lipids, which can lead to changes in energy production and storage.
Case Study: Dosage Effects in Animal Models
In studies involving animal models, varying dosages of this compound revealed distinct biological effects:
- Low Doses : Beneficial effects on metabolic processes were observed, promoting healthy cellular function.
- High Doses : Toxicity was noted at elevated levels, indicating a narrow therapeutic window for effective application.
Temporal Effects
The stability and degradation of this compound are critical for understanding its long-term effects on cellular function. Laboratory studies show that while the compound remains stable under specific conditions, its biological activity may diminish over time due to degradation.
Applications in Scientific Research
This compound has diverse applications across multiple fields:
- Chemical Synthesis : Used as an intermediate in synthesizing various organic compounds.
- Biological Studies : Investigated for its role in studying biochemical pathways and enzyme interactions.
- Pharmaceutical Development : Explored for potential therapeutic applications, particularly in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-methoxyphenylacetic acid, and how can reaction conditions be optimized to maximize yield?
Methodological Answer: Synthesis typically involves fluorination and methoxylation of phenylacetic acid derivatives. Key steps include:
- Precursor selection : Start with 4-methoxyphenylacetic acid, introducing fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or DAST) .
- Reaction optimization : Control temperature (0–5°C for fluorination) to minimize side reactions. Monitor pH to avoid decomposition (incompatible with strong acids/alkalis) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peak at m/z 198.1. High-resolution MS (HRMS) confirms molecular formula C₉H₉FO₃ .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a desiccator to prevent moisture absorption .
- Light sensitivity : Protect from UV light using amber glass vials.
- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., HNO₃) and bases (e.g., NaOH) to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictory purity assessments between NMR and HPLC for this compound?
Methodological Answer:
- Root-cause analysis :
- Cross-validation : Combine orthogonal methods (e.g., LC-MS for mass confirmation and NMR for structural integrity) .
Q. What experimental strategies are effective for studying the metabolic stability of this compound in vitro, given limited pharmacokinetic data?
Methodological Answer:
- Hepatic microsome assays : Incubate with rat or human liver microsomes (37°C, NADPH cofactor). Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to databases .
- CYP inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can environmental risk assessments be conducted for this compound despite lacking ecotoxicological data?
Methodological Answer:
- Read-across approaches : Use data from structurally similar compounds (e.g., 4-hydroxyphenylacetic acid) to estimate biodegradability and toxicity .
- QSAR modeling : Predict bioaccumulation potential (log P ~1.5) and soil mobility (low, due to carboxylic acid group) using tools like EPI Suite .
- Microcosm studies : Assess degradation in soil/water systems under controlled conditions (pH 7, 25°C) over 28 days. Measure residual compound via UPLC .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNBRZIFABCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334575 | |
Record name | 3-Fluoro-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-14-2 | |
Record name | (3-Fluoro-4-methoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-fluoro-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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